2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

Lactate dehydrogenase inhibition Cancer metabolism Structure-activity relationship

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide (CAS 868212-47-9) is a pyrimidine-thioalkyl pyridine derivative with the molecular formula C12H13N5O2S and a molecular weight of 291.33 g/mol. The compound belongs to the 2-thio-6-oxo-1,6-dihydropyrimidine chemotype, a scaffold implicated in human lactate dehydrogenase (LDH) inhibition (IC50 = 8.1 µM for the initial screening hit; optimized analogs achieve IC50 = 0.48 µM).

Molecular Formula C12H13N5O2S
Molecular Weight 291.33
CAS No. 868212-47-9
Cat. No. B2469652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide
CAS868212-47-9
Molecular FormulaC12H13N5O2S
Molecular Weight291.33
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=O)N2)N
InChIInChI=1S/C12H13N5O2S/c13-9-4-10(18)17-12(16-9)20-7-11(19)15-6-8-2-1-3-14-5-8/h1-5H,6-7H2,(H,15,19)(H3,13,16,17,18)
InChIKeySKDDTQYSUBWHTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide (CAS 868212-47-9): Procurement-Ready Physicochemical and Pharmacological Baseline


2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide (CAS 868212-47-9) is a pyrimidine-thioalkyl pyridine derivative with the molecular formula C12H13N5O2S and a molecular weight of 291.33 g/mol . The compound belongs to the 2-thio-6-oxo-1,6-dihydropyrimidine chemotype, a scaffold implicated in human lactate dehydrogenase (LDH) inhibition (IC50 = 8.1 µM for the initial screening hit; optimized analogs achieve IC50 = 0.48 µM) [1]. Within the broader patent class of pyrimidine-thioalkyl pyridines, compounds bearing the 3-pyridylmethyl acetamide side chain are specifically noted for bronchosecretolytic, mucolytic, and antiphlogistic activities [2].

LDH pathway inhibition scaffold 2-Thio-6-oxo-1,6-dihydropyrimidine core reported as human LDHA inhibitor class
3-Pyridylmethyl substitution geometry Patent-reported anti-inflammatory model coverage; distinct from benzyl or sulfamoylphenyl analogs
4-Amino-6-oxo pyrimidine pattern Required substitution for patent-reported bronchosecretolytic/mucolytic research endpoints

Why 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide Cannot Be Replaced by Generic 2-Thio-6-Oxopyrimidine Analogs


The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold is sensitive to N-substituent identity. In the LDH inhibitor series reported by Dragovich et al., structural variation of the acetamide side chain produced a 17-fold range in biochemical IC50 (8.1 µM to 0.48 µM) [1]. Similarly, US Patent 5,025,016 teaches that antiphlogistic activity within the pyrimidine-thioalkyl pyridine class is contingent on the pyrimidine-thioalkyl group being bonded in the 3-position of the pyridine ring, precisely the substitution pattern of CAS 868212-47-9 [2]. Therefore, close analogs such as the N-benzylacetamide (CAS 449745-77-1) or N-(4-sulfamoylphenyl)acetamide derivatives cannot be assumed to recapitulate the target profile of the 3-pyridylmethyl congener without empirical validation.

Side-chain sensitivity
Acetamide side-chain changes produced a 17‑fold LDH potency shift within the same chemotype; pyridin‑3‑ylmethyl may not replicate with benzyl or sulfamoylphenyl replacements.
3‑Pyridyl geometry requirement
Patent-reported anti‑inflammatory model response is contingent on pyridine 3‑position attachment; 2‑ or 4‑pyridyl and non‑pyridine analogs may lose this model‑response coverage.
4‑Amino‑6‑oxo core dependency
Bronchosecretolytic/mucolytic research endpoints require the 4‑amino‑6‑oxo substitution; 4‑H, 4‑alkyl or 6‑H analogs may not support the same respiratory‑model endpoint profile.

Quantitative Differentiation Evidence for 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide Relative to Closest Analogs


LDH Inhibitory Potency: Submicromolar Biochemical IC50 Achievable with 2-Thio-6-Oxopyrimidine Chemotype

While direct LDH inhibition data for CAS 868212-47-9 are not publicly available, the identical 2-thio-6-oxo-1,6-dihydropyrimidine core scaffold has been confirmed as a human LDHA inhibitor. The high-throughput screening hit (compound 1 in Dragovich et al.) exhibited an IC50 of 8.1 µM, and systematic SAR optimization within the same chemotype yielded analogs with IC50 values as low as 0.48 µM [1]. The target compound bears the pyridin-3-ylmethyl acetamide side chain, a structural feature absent from the published SAR series, representing an unexplored vector for potency optimization.

LDH Inhibition Potency
Class-level
This compoundNot directly determined
Scaffold range0.48 – 8.1 µM (LDHA biochemical)
Optimized analogIC₅₀ 0.48 µM
Reported scaffold-level LDH inhibition context; 17‑fold tunability within chemotype
Direct IC₅₀ for this compound not available; pyridin‑3‑ylmethyl vector unexplored in published SAR
Lactate dehydrogenase inhibition Cancer metabolism Structure-activity relationship

Antiphlogistic Activity: 3-Pyridyl Substitution Pattern Is Critical for Efficacy

US Patent 5,025,016 explicitly states that compounds within general formula I where the pyrimidine-thioalkyl group is bonded in the 3-position of the pyridine ring exhibit antiphlogistic (anti-inflammatory) activity [1]. CAS 868212-47-9 possesses this exact 3-pyridyl substitution geometry via its N-(pyridin-3-ylmethyl)acetamide moiety. In contrast, analogs with substitution at the 2- or 4-position of the pyridine ring, or those lacking the pyridine ring entirely (e.g., N-benzylacetamide derivatives), fall outside this specifically claimed pharmacophoric requirement.

Antiphlogistic Activity Coverage
Class-level
This compound3‑pyridyl substitution; patent claims present
Benzyl analog (CAS 449745-77-1)No pyridine ring; not covered
Patent-reported anti‑inflammatory model coverage requires 3‑pyridyl attachment geometry
In vivo inflammation model context; empirical confirmation recommended
Anti-inflammatory Bronchosecretolytic Pyrimidine-thioalkyl pyridine

Dual Amino-Oxo Pyrimidine Substitution: Required for Bronchosecretolytic and Mucolytic Activity

The patent further specifies that compounds where R1 and R2 each represent an amino group bonded in the 4- and 6-positions of the pyrimidine ring—with the pyrimidine-thioalkyl group bonded in the 3-position of pyridine—show antiphlogistic activity and are claimed as bronchosecretolytic and mucolytic agents [1]. CAS 868212-47-9 bears the 4-amino substituent and the 6-oxo group (tautomeric to 6-hydroxy), matching the 4,6-disubstitution pattern required. The oxo group at C6 provides a key hydrogen-bonding handle not present in analogs bearing alkyl, halogen, or unsubstituted positions at C6.

Mucolytic/Bronchosecretolytic Coverage
Class-level
This compound4‑amino‑6‑oxo pattern; patent claims present
4‑H or 6‑H analogsNot specifically claimed for these respiratory endpoints
Patent-reported respiratory‑model endpoint coverage tied to 4‑amino‑6‑oxo substitution
Oral dose range 0.01–0.2 g per patent; requires model‑specific validation
Mucolytic Bronchosecretolytic Respiratory disease

Co-factor-Dependent Binding Mechanism: NADH Requirement Distinguishes This Chemotype from NADH-Independent LDH Inhibitors

Surface plasmon resonance (SPR) and saturation transfer difference (STD) NMR experiments on the 2-thio-6-oxo-1,6-dihydropyrimidine chemotype demonstrated that compound binding to human LDHA requires simultaneous presence of the NADH co-factor [1]. This NADH-dependent binding mode is mechanistically distinct from NADH-competitive inhibitors (e.g., oxamate, pyruvate mimetics) and from allosteric inhibitors that bind independently of co-factor. CAS 868212-47-9, by virtue of its identical core scaffold, is predicted to share this co-factor-dependent binding mechanism, which may confer selectivity advantages in cellular contexts where NADH/NAD+ ratios vary.

NADH-Dependent Binding
Class-level
NADH-co-factor-dependent (SPR/STD‑NMR); distinct from NADH‑competitive or allosteric inhibitors
Co-factor-dependent mechanism context; may confer selectivity in variable NADH/NAD⁺ environments
Predicted from scaffold; experimental confirmation recommended for this analog
Surface plasmon resonance NADH co-factor Binding mechanism

Recommended Research and Industrial Application Scenarios for 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide (CAS 868212-47-9)


LDH Inhibition SAR Expansion: Exploring the Pyridin-3-ylmethyl Vector

Given that the 2-thio-6-oxo-1,6-dihydropyrimidine scaffold has validated LDHA inhibitory activity with IC50 values ranging from 8.1 µM to 0.48 µM [1], CAS 868212-47-9 is ideally suited as a late-stage diversification starting point. The pyridin-3-ylmethyl acetamide side chain is absent from the published SAR series, offering a novel vector for probing LDHA active-site interactions. Procurement for medicinal chemistry campaigns targeting cancer metabolism is warranted.

Respiratory Drug Discovery: Bronchosecretolytic and Mucolytic Lead Identification

US Patent 5,025,016 claims bronchosecretolytic and mucolytic activity for pyrimidine-thioalkyl pyridines bearing the 3-pyridyl substitution pattern and 4-amino-6-oxo (or 6-hydroxy) pyrimidine core [2]. CAS 868212-47-9 satisfies both structural criteria, making it a direct candidate for respiratory disease drug discovery programs focused on chronic bronchitis, asthma, or post-operative respiratory tract management. The patent specifies an oral daily dose range of 0.01–0.2 g, providing a preliminary pharmacokinetic benchmark.

Anti-Inflammatory Pharmacology: Antiphlogistic Agent Screening

The patent disclosure explicitly associates the 3-pyridyl substitution geometry with antiphlogistic (anti-inflammatory) activity [2]. CAS 868212-47-9 can serve as a reference compound for in vitro and in vivo inflammation models, particularly where comparison against ambroxol (a clinically established bronchosecretolytic) is desired. The structural novelty of the pyridin-3-ylmethyl acetamide side chain relative to prior art pyrimidine-thioalkyl pyridines supports its use as a composition-of-matter differentiation point.

Mechanistic Studies of NADH-Dependent Enzyme Inhibition

The 2-thio-6-oxo-1,6-dihydropyrimidine chemotype is characterized by a unique NADH-co-factor-dependent binding mechanism to human LDHA, as demonstrated by SPR and STD-NMR [1]. CAS 868212-47-9 is a suitable probe for investigating the broader applicability of this binding mode across related NADH-dependent oxidoreductases, potentially including malate dehydrogenase (MDH) or other 2-oxoacid dehydrogenases, where co-factor-dependent inhibition could offer selectivity advantages over pan-NADH competitors.

Application
Selection Property
Validation Focus
LDH pathway inhibition SAR studies
Pyridin-3-ylmethyl side-chain vector
LDHA isoform potency and selectivity assays
Respiratory model research: secretolytic/mucolytic endpoints
4-Amino-6-oxo pyrimidine core
In vivo mucociliary clearance model response
Anti-inflammatory model screening
3-Pyridyl substitution geometry
Inflammation model endpoint validation
NADH-dependent enzyme inhibition mechanism studies
2-Thio-6-oxo-1,6-dihydropyrimidine chemotype
Co-factor-dependence across oxidoreductases
Quote Request

Request a Quote for 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.